7-Methylspiro[3.5]nonan-1-ol
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Overview
Description
7-Methylspiro[35]nonan-1-ol is a spirocyclic compound characterized by a unique structure where a nonane ring is fused to a spiro carbon, which is also bonded to a methyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylspiro[3.5]nonan-1-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a strong base to induce cyclization. For example, the reaction of a nonane derivative with a methyl group and a hydroxyl group can be cyclized using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methylspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: SOCl2 in pyridine at room temperature.
Major Products
Oxidation: 7-Methylspiro[3.5]nonan-1-one.
Reduction: this compound derivatives.
Substitution: 7-Methylspiro[3.5]nonan-1-chloride or 7-Methylspiro[3.5]nonan-1-bromide.
Scientific Research Applications
7-Methylspiro[3.5]nonan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methylspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also interact with enzymes or receptors, modulating their function. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
- 2,6-Dichlorospiro[3.3]heptane
Uniqueness
7-Methylspiro[3.5]nonan-1-ol is unique due to its specific spirocyclic structure with a methyl and hydroxyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
7-methylspiro[3.5]nonan-3-ol |
InChI |
InChI=1S/C10H18O/c1-8-2-5-10(6-3-8)7-4-9(10)11/h8-9,11H,2-7H2,1H3 |
InChI Key |
BLNFPKIKMZEFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CCC2O |
Origin of Product |
United States |
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